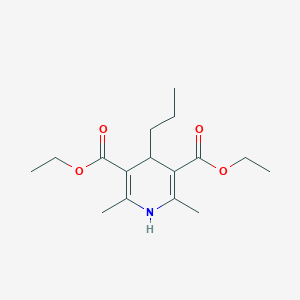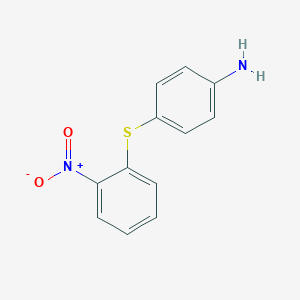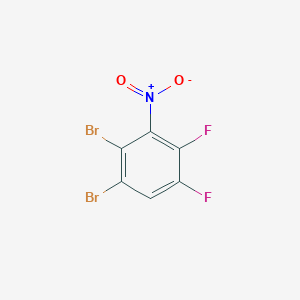
4,4-dipropylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dipropylpiperidine-2,6-dione is an organic compound with the molecular formula C11H19NO2 It belongs to the class of piperidinediones, which are characterized by a six-membered ring containing two ketone groups at positions 2 and 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dipropylpiperidine-2,6-dione typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are subsequently alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: 4,4-dipropylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The exact mechanism of action of 4,4-dipropylpiperidine-2,6-dione is not fully understood. its pharmacological effects are believed to involve interactions with central nervous system receptors and pathways. The compound may modulate neurotransmitter release or receptor activity, leading to its observed anticonvulsant, sedative, and analgesic effects .
類似化合物との比較
4,4-Dimethyl-2,6-piperidinedione: This compound has similar structural features but with methyl groups instead of propyl groups.
2,6-Piperidinedione: The parent compound without any alkyl substitutions.
Uniqueness: 4,4-dipropylpiperidine-2,6-dione is unique due to its specific propyl substitutions, which may confer distinct pharmacological properties compared to its analogs. The presence of propyl groups can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable compound for further research and development.
特性
CAS番号 |
1132-96-3 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChIキー |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
正規SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Key on ui other cas no. |
1132-96-3 |
同義語 |
4,4-Dipropyl-2,6-piperidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)







![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)




